molecular formula C6H3ClFN3 B1588024 6-Chloro-5-Fluorobenzotriazole CAS No. 99803-85-7

6-Chloro-5-Fluorobenzotriazole

Cat. No. B1588024
CAS RN: 99803-85-7
M. Wt: 171.56 g/mol
InChI Key: BGHCUTSZEKZIEP-UHFFFAOYSA-N
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Description

6-Chloro-5-Fluorobenzotriazole is a chemical compound with the molecular formula C6H3ClFN3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-Fluorobenzotriazole consists of a benzotriazole core with chlorine and fluorine substituents . The exact structural details, such as bond lengths and angles, were not found in the search results.


Physical And Chemical Properties Analysis

6-Chloro-5-Fluorobenzotriazole has a molecular weight of 171.56 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photovoltaic Application

  • Scientific Field : Polymer Chemistry
  • Application Summary : 6-Chloro-5-Fluorobenzotriazole is used in the synthesis of regioregular low bandgap copolymers for photovoltaic applications .
  • Methods of Application : The compound is used in the preparation of polymers. The polymers’ molecular weights are measured by GPC method on Waters 515-2410 with polystyrenes as standard and chloroform as an eluent .

Drug Delivery Systems

  • Scientific Field : Nanotechnology and Medicine
  • Application Summary : Fullerenes, including those doped with Si and Al, have been studied for their potential as drug delivery vehicles for 6-chloro-3-hydroxy-2-pyrazinecarboxamide .
  • Methods of Application : The interaction mechanisms between C60, Si- or Al-doped C60, and 6-chloro-3-hydroxy-2-pyrazinecarboxamide were investigated using quantum mechanical calculations .
  • Results or Outcomes : The calculated binding energies suggest that doping of fullerene nanocage enhances the interaction mechanism and alters the chemical and electronic properties .

Pharmaceutical and Chemical Industries

  • Scientific Field : Pharmaceutical and Chemical Industries
  • Application Summary : The synthesis and characterization results of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, a compound related to 6-Chloro-5-Fluorobenzotriazole, show that the compound has extensive research value and application potential in the pharmaceutical and chemical industries .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
  • Results or Outcomes : The specific results or outcomes were not detailed in the search results .

properties

IUPAC Name

5-chloro-6-fluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHCUTSZEKZIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423352
Record name 6-Chloro-5-Fluorobenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-Fluorobenzotriazole

CAS RN

99803-85-7
Record name 6-Chloro-5-Fluorobenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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